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Compound of Interest

Compound Name: 2,3,6-Tribromopyridine

Cat. No.: B181223 Get Quote

Disclaimer: Direct experimental and extensive theoretical studies specifically on 2,3,6-
tribromopyridine are limited in publicly available scientific literature. This guide provides a

comprehensive overview of its chloro-analogue, 2,3,6-trichloropyridine, as a model for

understanding the potential structural, spectroscopic, and reactive properties of 2,3,6-
tribromopyridine. The data and protocols presented are primarily for the trichloro- derivative

and should be considered as a starting point for research on the tribromo- compound.

Introduction
Halogenated pyridines are a class of heterocyclic compounds with significant applications in

medicinal chemistry, agrochemicals, and materials science. Their biological and chemical

properties are highly dependent on the nature and position of the halogen substituents on the

pyridine ring. 2,3,6-Tribromopyridine is a member of this family, and understanding its

theoretical underpinnings is crucial for predicting its behavior and designing potential

applications. Due to the scarcity of direct data, this guide leverages the more extensively

studied 2,3,6-trichloropyridine to infer and discuss the theoretical aspects of its tribromo

counterpart.

Molecular Structure and Properties
The molecular structure of 2,3,6-tribromopyridine is expected to be planar, with the bromine

atoms influencing the electronic distribution and geometry of the pyridine ring. While specific

experimental data for 2,3,6-tribromopyridine is not readily available, computational studies on

related molecules like 2,3,6-trichloropyridine provide valuable insights.
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Computed Properties
The following table summarizes the computed properties for 2,3,6-trichloropyridine, which can

serve as an estimate for 2,3,6-tribromopyridine, keeping in mind the differences in atomic

mass and size between chlorine and bromine.

Property
Value (for 2,3,6-
Trichloropyridine)

Reference

Molecular Formula C₅H₂Cl₃N [1]

Molecular Weight 182.43 g/mol [1]

IUPAC Name 2,3,6-trichloropyridine [1]

SMILES C1=CC(=NC(=C1Cl)Cl)Cl [1]

InChI
InChI=1S/C5H2Cl3N/c6-3-1-2-

4(7)9-5(3)8/h1-2H
[1]

Synthesis Pathways
The synthesis of 2,3,6-tribromopyridine is not well-documented. However, methods for the

synthesis of 2,3,6-trichloropyridine can provide a logical framework for potential synthetic

routes to its bromo-analogue. A common approach for the synthesis of polychlorinated

pyridines involves the direct chlorination of pyridine or less-chlorinated precursors.[2]

A plausible synthetic pathway for 2,3,6-trichloropyridine, which could be adapted for 2,3,6-
tribromopyridine, is the direct chlorination of 2,6-dichloropyridine.[3]

2,6-Dichloropyridine 2,3,6-TrichloropyridineCl₂, FeCl₃, 100-120°C

Click to download full resolution via product page

Caption: Plausible synthesis of 2,3,6-Trichloropyridine.
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Experimental Protocol: Synthesis of 2,3,6-
Trichloropyridine
The following protocol for the synthesis of 2,3,6-trichloropyridine from 2,6-dichloropyridine is

based on literature reports.[3]

Reactant Preparation: Accurately weigh 1480.0 g of 2,6-dichloropyridine and 89.2 g of

anhydrous FeCl₃.

Reaction Setup: Thoroughly mix the reactants and transfer them to a 2000 mL four-neck

flask.

Reaction Conditions: Heat the reaction mixture to 100-120 °C.

Chlorination: Slowly introduce chlorine gas into the reaction mixture until the reaction is

complete.

Cooling and Distillation: Upon completion, cool the system to 100 °C and perform

decompression distillation.

Product Collection: Collect the fractions with a boiling point of 118-124 °C at a pressure of

-12.8 MPa as the final product.[3]

Theoretical Calculations and Spectroscopic
Analysis
Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for

predicting the vibrational spectra (IR and Raman) and electronic properties of molecules. While

specific DFT studies on 2,3,6-tribromopyridine are lacking, studies on other halogenated

pyridines demonstrate the utility of these methods. For instance, DFT calculations using the

B3LYP functional with a 6-311++G(d,p) basis set have shown excellent agreement with

experimental vibrational spectra for chloropyridines.[4]

Computational Protocol for Vibrational Analysis
A general protocol for performing DFT calculations to predict the vibrational spectra of a

halogenated pyridine is as follows:
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Software: Utilize a computational chemistry package such as Gaussian.

Method: Employ Density Functional Theory (DFT) with a suitable functional, such as B3LYP.

Basis Set: Select a basis set appropriate for the atoms involved, for example, 6-311++G(d,p)

for lighter atoms and a basis set with effective core potentials for bromine.

Geometry Optimization: Perform a full geometry optimization of the molecule to find its

lowest energy conformation.

Frequency Calculation: Following optimization, perform a frequency calculation to obtain the

vibrational modes and their corresponding frequencies.

Visualization: Use visualization software to animate the vibrational modes and aid in their

assignment.

Input

DFT Calculation (e.g., Gaussian)

Output

Initial Molecular Structure
(2,3,6-Tribromopyridine)

Geometry Optimization
(e.g., B3LYP/6-311++G(d,p))

Frequency Calculation

Electronic Properties
(HOMO, LUMO, etc.)

Optimized Geometry
(Bond Lengths, Angles) Predicted IR & Raman Spectra
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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